Synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide
Synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide: A Comprehensive Technical Guide
This guide provides a detailed technical protocol for the synthesis of 4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide, a key intermediate in the manufacture of the potent poly (ADP-ribose) polymerase (PARP) inhibitor, Talazoparib.[1][2] This document is intended for researchers, medicinal chemists, and process development scientists, offering in-depth insights into the synthetic strategy, reaction mechanisms, and practical execution of the laboratory procedure.
Introduction and Strategic Overview
4-((1-Cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide (CAS No. 915087-26-2) serves as a crucial building block for Talazoparib, a clinically approved therapeutic for certain types of cancer.[1][2] Its molecular architecture, featuring a fluorinated benzamide core coupled to a cyanocyclobutyl amine, is of significant interest in medicinal chemistry.[3] The synthesis of this intermediate is a critical step that requires precise control over reaction conditions to ensure high yield and purity.
This guide will focus on a convergent and industrially relevant synthetic approach, which involves the preparation of two key precursors followed by their strategic coupling. The chosen retrosynthetic analysis is illustrated below:
Caption: Retrosynthetic analysis of the target molecule.
The core of this strategy lies in a Palladium-catalyzed Buchwald-Hartwig amination. This powerful cross-coupling reaction is widely employed in the pharmaceutical industry for the formation of carbon-nitrogen bonds, offering a reliable method for connecting the aryl halide (Precursor 1) with the cycloalkylamine (Precursor 2).[4][5][6][7]
Synthesis of Precursor 1: 4-Bromo-2-fluoro-N-methylbenzamide
The synthesis of 4-bromo-2-fluoro-N-methylbenzamide is a multi-step process commencing from commercially available starting materials.
Step-by-Step Protocol for Precursor 1
A detailed protocol for the synthesis of 4-bromo-2-fluoro-N-methylbenzamide is as follows:
Reaction Scheme:
Caption: Synthesis of 4-Bromo-2-fluoro-N-methylbenzamide.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluorobenzoic acid | 219.02 | 10.0 g | 45.6 mmol |
| Oxalyl chloride | 126.93 | 4.8 mL | 54.7 mmol |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| N,N-Dimethylformamide (DMF) | - | 2 drops | - |
| Methylamine (2M solution in THF) | 31.06 | 45.6 mL | 91.2 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
Procedure:
-
Activation of the Carboxylic Acid: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add 4-bromo-2-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous dichloromethane (100 mL).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (2 drops).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (4.8 mL, 54.7 mmol) dropwise over 15 minutes. Causality: Oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride. DMF acts as a catalyst for this transformation. The reaction is performed at 0°C to control the exothermic reaction and prevent side product formation.
-
Allow the reaction to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Amidation: In a separate flame-dried 500 mL round-bottom flask, cool a 2M solution of methylamine in THF (45.6 mL, 91.2 mmol) to 0 °C.
-
Slowly add the freshly prepared acyl chloride solution to the methylamine solution via cannula. Causality: A stoichiometric excess of methylamine is used to react with the acyl chloride and to neutralize the HCl byproduct generated during the reaction.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Work-up and Purification: Quench the reaction by the slow addition of 50 mL of water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford 4-bromo-2-fluoro-N-methylbenzamide as a white solid.
Synthesis of Precursor 2: 1-Aminocyclobutanecarbonitrile
The synthesis of 1-aminocyclobutanecarbonitrile is typically achieved through a Strecker synthesis using cyclobutanone as the starting material.
Step-by-Step Protocol for Precursor 2
Reaction Scheme:
Caption: Synthesis of 1-Aminocyclobutanecarbonitrile.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclobutanone | 70.09 | 5.0 g | 71.3 mmol |
| Potassium cyanide (KCN) | 65.12 | 5.1 g | 78.4 mmol |
| Ammonium chloride (NH4Cl) | 53.49 | 4.2 g | 78.4 mmol |
| Aqueous Ammonia (28-30%) | - | 20 mL | - |
| Methanol | - | 20 mL | - |
| Water | - | 20 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium cyanide (5.1 g, 78.4 mmol) and ammonium chloride (4.2 g, 78.4 mmol) in water (20 mL).
-
Add aqueous ammonia (20 mL) to the solution.
-
In a separate beaker, dissolve cyclobutanone (5.0 g, 71.3 mmol) in methanol (20 mL).
-
Reaction Execution: Add the cyclobutanone solution to the aqueous solution of cyanide and ammonium salts.
-
Stir the mixture vigorously at room temperature for 24 hours. Causality: This one-pot reaction proceeds via the formation of an imine from cyclobutanone and ammonia, which is then attacked by the cyanide ion to form the aminonitrile.
-
Work-up and Purification: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain 1-aminocyclobutanecarbonitrile as a crude oil. The product is often used in the next step without further purification.
Core Synthesis: Buchwald-Hartwig Amination
The final and most critical step is the palladium-catalyzed cross-coupling of the two prepared precursors. The choice of catalyst, ligand, base, and solvent is paramount for a successful transformation.
Step-by-Step Protocol for the Final Product
Reaction Scheme:
Caption: Final Buchwald-Hartwig amination step.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Bromo-2-fluoro-N-methylbenzamide | 232.05 | 5.0 g | 21.5 mmol |
| 1-Aminocyclobutanecarbonitrile | 96.13 | 2.5 g | 26.0 mmol |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | 915.72 | 197 mg | 0.215 mmol |
| XPhos | 476.65 | 205 mg | 0.430 mmol |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 3.1 g | 32.3 mmol |
| Toluene, anhydrous | - | 100 mL | - |
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add 4-bromo-2-fluoro-N-methylbenzamide (5.0 g, 21.5 mmol), 1-aminocyclobutanecarbonitrile (2.5 g, 26.0 mmol), sodium tert-butoxide (3.1 g, 32.3 mmol), tris(dibenzylideneacetone)dipalladium(0) (197 mg, 0.215 mmol), and XPhos (205 mg, 0.430 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times. Causality: The palladium(0) catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent catalyst deactivation.
-
Add anhydrous toluene (100 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. The reaction progress should be monitored by TLC or LC-MS. Causality: XPhos is a bulky, electron-rich phosphine ligand that facilitates the oxidative addition and reductive elimination steps of the catalytic cycle. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and generate the active nucleophile.
-
Work-up and Purification: Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-((1-cyanocyclobutyl)amino)-2-fluoro-N-methylbenzamide as a solid.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Safety and Handling
-
Potassium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Always have a cyanide antidote kit available.
-
Oxalyl Chloride: Corrosive and moisture-sensitive. Handle in a fume hood.
-
Palladium Catalysts and Ligands: Can be air-sensitive and should be handled under an inert atmosphere.
-
Solvents: Toluene, DCM, and THF are flammable and should be handled with appropriate care.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of talazoparib and its derivatives and radiosynthesis of.... Retrieved from [Link]
- Google Patents. (n.d.). US9708319B1 - Synthesis of PARP inhibitor talazoparib.
- Google Patents. (n.d.). CN103304439A - Preparation method of 4-amino-2-fluoro-methyl benzamide.
-
Wikipedia. (2023). Talazoparib. Retrieved from [Link]
-
New Drug Approvals. (2016). Talazoparib, BMN 673. Retrieved from [Link]
-
MDPI. (n.d.). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Retrieved from [Link]
-
The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination. Retrieved from [Link]
Sources
- 1. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
- 2. Talazoparib - Wikipedia [en.wikipedia.org]
- 3. CAS 915087-26-2: 4-[(1-Cyanocyclobutyl)amino]-2-fluoro-N-m… [cymitquimica.com]
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